2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(methylsulfanyl)benzamide
Overview
Description
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that includes a dibenzo[b,d]furan moiety, a chloro group, a methoxy group, and a methylsulfanyl group
Scientific Research Applications
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving dibenzo[b,d]furan derivatives.
Industry: It can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This can be achieved through cyclization reactions of appropriate precursors. The introduction of the chloro, methoxy, and methylsulfanyl groups can be accomplished through various substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The dibenzo[b,d]furan moiety may interact with various enzymes or receptors, modulating their activity. The chloro, methoxy, and methylsulfanyl groups can influence the compound’s binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- 2-chloro-N-(2-methoxydibenzo[b,d]thiophene-3-yl)-5-(methylsulfanyl)benzamide
- 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(methylsulfonyl)benzamide
Uniqueness
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(methylsulfanyl)benzamide is unique due to the presence of both the dibenzo[b,d]furan moiety and the methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-(2-methoxydibenzofuran-3-yl)-5-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3S/c1-25-20-10-14-13-5-3-4-6-18(13)26-19(14)11-17(20)23-21(24)15-9-12(27-2)7-8-16(15)22/h3-11H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBHGTHVPPVMSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)SC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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